Human Muscarinic Receptor Subtype Selectivity Profile (M3 vs. M1 vs. M2)
The compound demonstrates a quantifiable selectivity preference for the human muscarinic M3 receptor (Ki: 109 nM) over the M1 receptor (Ki: 519 nM) and M2 receptor (Ki: 1,340 nM) [1]. This results in a ~4.8-fold and ~12.3-fold selectivity for M3 over M1 and M2, respectively. This is a specific, measurable profile that distinguishes it from other analogs which may show different selectivity fingerprints due to altered substitution patterns.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | M3 Ki: 109 nM; M1 Ki: 519 nM; M2 Ki: 1,340 nM |
| Comparator Or Baseline | Comparator data for direct analogs (e.g., 1-(4-chlorophenyl)-3-methylbutan-1-amine) is not available in this assay system. The baseline for comparison is the internal selectivity profile against other muscarinic subtypes. |
| Quantified Difference | M1/M3 selectivity ratio = 4.8; M2/M3 selectivity ratio = 12.3 |
| Conditions | Displacement of [³H]N-methylscopolamine from human muscarinic receptors expressed in CHOK1 cells, measured by scintillation counting. |
Why This Matters
This selectivity data informs researchers about potential off-target activity and functional bias within the muscarinic system, making it a more predictable tool than an analog with an uncharacterized selectivity profile.
- [1] BindingDB. BDBM50491125 (CHEMBL2377262): Detailed Ki data for human muscarinic M1, M2, and M3 receptor subtypes. View Source
